

Bergamottin chemical structure and properties

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Compound of Interest

Compound Name: *Bergamottin*

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An In-Depth Technical Guide to the Chemical Structure and Properties of **Bergamottin**

Introduction

Bergamottin is a naturally occurring furanocoumarin predominantly found in grapefruit (*Citrus paradisi*), bergamot orange (*Citrus bergamia*), and other citrus fruits.[1][2][3] First isolated from bergamot oil, this compound is a significant area of study in pharmacology and drug development.[2][4] It is widely recognized for its role in the "grapefruit juice effect," a clinically important phenomenon where the consumption of grapefruit or its juice alters the metabolism of various pharmaceutical drugs.[1][5][6]

Chemically, **bergamottin** is a linear furanocoumarin featuring a geraniol-derived side chain.[2][4][7] Its primary mechanism of action involves the potent inhibition of cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a large percentage of clinically used drugs.[1][2][8][9] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, pharmacodynamics, and relevant experimental protocols for **bergamottin**, intended for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Bergamottin, also known as 5-geranoxypsoralen, is structurally characterized by a psoralen core (a furan ring fused to a coumarin) with a geranyloxy substituent.

Identifier	Value
IUPAC Name	4-[[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one[1][4][10][11]
Synonyms	5-Geranoxypsoralen, Bergamotine, Bergaptin[6][7][10][12]
CAS Number	7380-40-7[4][5][10][11]
Molecular Formula	C ₂₁ H ₂₂ O ₄ [4][5][10][11][13]
Molecular Weight	338.40 g/mol [1][4][10][13]
Canonical SMILES	<chem>CC(=CCCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)C</chem> [1][14]
InChI Key	DBMJZOMNXBSRED-OQLLNIDSSA-N[1][11]

Physicochemical Properties

Bergamottin is a lipophilic molecule, a property that influences its solubility and biological interactions.[15] It typically appears as white crystals or powder.[4]

Property	Value
Melting Point	55–56 °C (some sources report 59-61°C)[2][4][6]
Boiling Point	503.00 to 504.00 °C (estimated)[5]
Water Solubility	~10 mg/L[4]; 0.034 mg/L at 25°C (estimated)[5]
Solubility in Organic Solvents	Soluble in alcohol, DMSO (30 mg/ml), DMF (30 mg/ml), and Ethanol (10 mg/ml)[5][11][15]
logP (o/w)	5.382 to 5.6 (estimated)[5][10]
Appearance	White crystals or powder[4]

Pharmacokinetics (ADME)

The pharmacokinetic profile of **bergamottin** is central to its biological effects, particularly its interaction with drugs.

Absorption

Following oral administration in humans, **bergamottin** is absorbed, with peak plasma concentrations (Tmax) occurring around 0.8 to 1.1 hours.[\[3\]](#)[\[16\]](#)

Metabolism

Bergamottin is metabolized by cytochrome P450 enzymes, including CYP3A4, CYP3A5, and CYP2B6.[\[3\]](#) Metabolism can occur on both the furan ring and the geranyloxy side chain.[\[3\]](#) A key metabolite, 6',7'-dihydroxy**bergamottin** (DHB), is also a potent CYP3A4 inhibitor and has been detected in human plasma after **bergamottin** exposure.[\[3\]](#)[\[16\]](#) Other metabolites generated by CYP2B6 and CYP3A5 include various hydroxylated forms (e.g., 5'-OH-**bergamottin**, 6'-OH-**bergamottin**) and bergaptol.[\[1\]](#)[\[3\]](#)

Parameter	Value	Species	Dosage
Cmax	2.1 ng/mL	Human	6 mg [3] [16]
Cmax	5.9 ng/mL	Human	12 mg [3] [16]
Tmax	0.8 h	Human	6 mg [3] [16]
Tmax	1.1 h	Human	12 mg [3] [16]

Pharmacodynamics

The primary pharmacodynamic effect of **bergamottin** is the inhibition of drug-metabolizing enzymes, which has significant implications for drug-drug interactions.

Cytochrome P450 Inhibition

Bergamottin is a well-documented inhibitor of multiple cytochrome P450 isoforms.[\[3\]](#) Its most notable action is the potent, mechanism-based inactivation of CYP3A4.[\[8\]](#)[\[9\]](#)[\[15\]](#)[\[17\]](#) This type of inhibition, also known as suicide inhibition, occurs when **bergamottin** is metabolized by CYP3A4 into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[\[1\]](#)[\[8\]](#)[\[17\]](#) This effect is primarily responsible for the "grapefruit juice

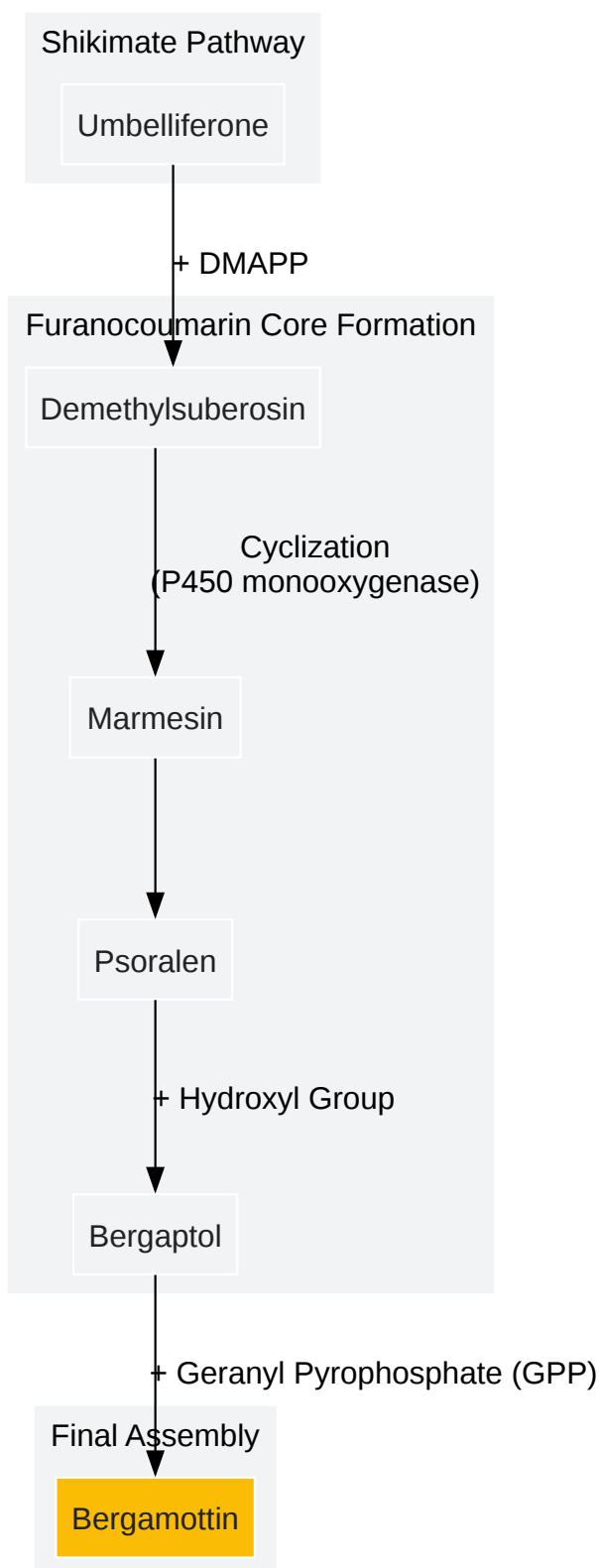
effect," which increases the bioavailability of co-administered drugs that are CYP3A4 substrates.[9]

Bergamottin and its metabolite DHB also inhibit other CYP isoforms, including CYP1A2, 2A6, 2C9, 2C19, 2D6, and 2E1 in human liver microsomes.[3][8][17]

Target Enzyme	Inhibition Type	K _i (μM)	k _{inact} (min ⁻¹)	Notes
CYP3A4	Mechanism-based (Suicide) [8][9][17]	7.7[8][17]	0.3[8][17]	Primary contributor to the "grapefruit juice effect".
CYP2C9	Mechanism-based & Competitive[18] [19]	-	-	Exhibits time- and NADPH-dependent inhibition.[19]
CYP1A2	Inhibition[3][8]	-	-	Potent inhibition noted.[8]
CYP2A6	Inhibition[3][8]	-	-	-
CYP2C19	Inhibition[3][8]	-	-	-
CYP2D6	Inhibition[3][8]	-	-	-
CYP2E1	Inhibition[3][8]	-	-	-

Biosynthesis Pathway

Bergamottin's biosynthesis originates from the shikimate pathway. The process involves the formation of a psoralen core followed by the attachment of a geranyl pyrophosphate (GPP) side chain.[2]

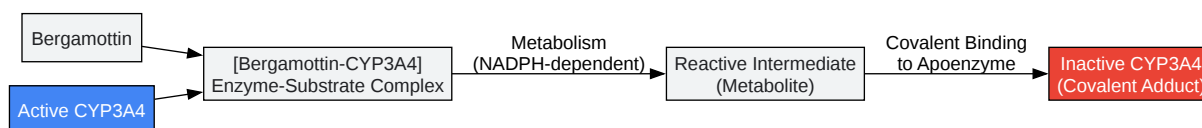


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Caption: Biosynthesis pathway of **bergamottin** from umbelliferone.

Mechanism of CYP3A4 Inactivation

The inactivation of CYP3A4 by **bergamottin** is a multi-step process that begins with the enzyme metabolizing the furan moiety of **bergamottin**. This creates a reactive intermediate that covalently binds to the apoprotein within the active site, leading to irreversible loss of function.[8][17]

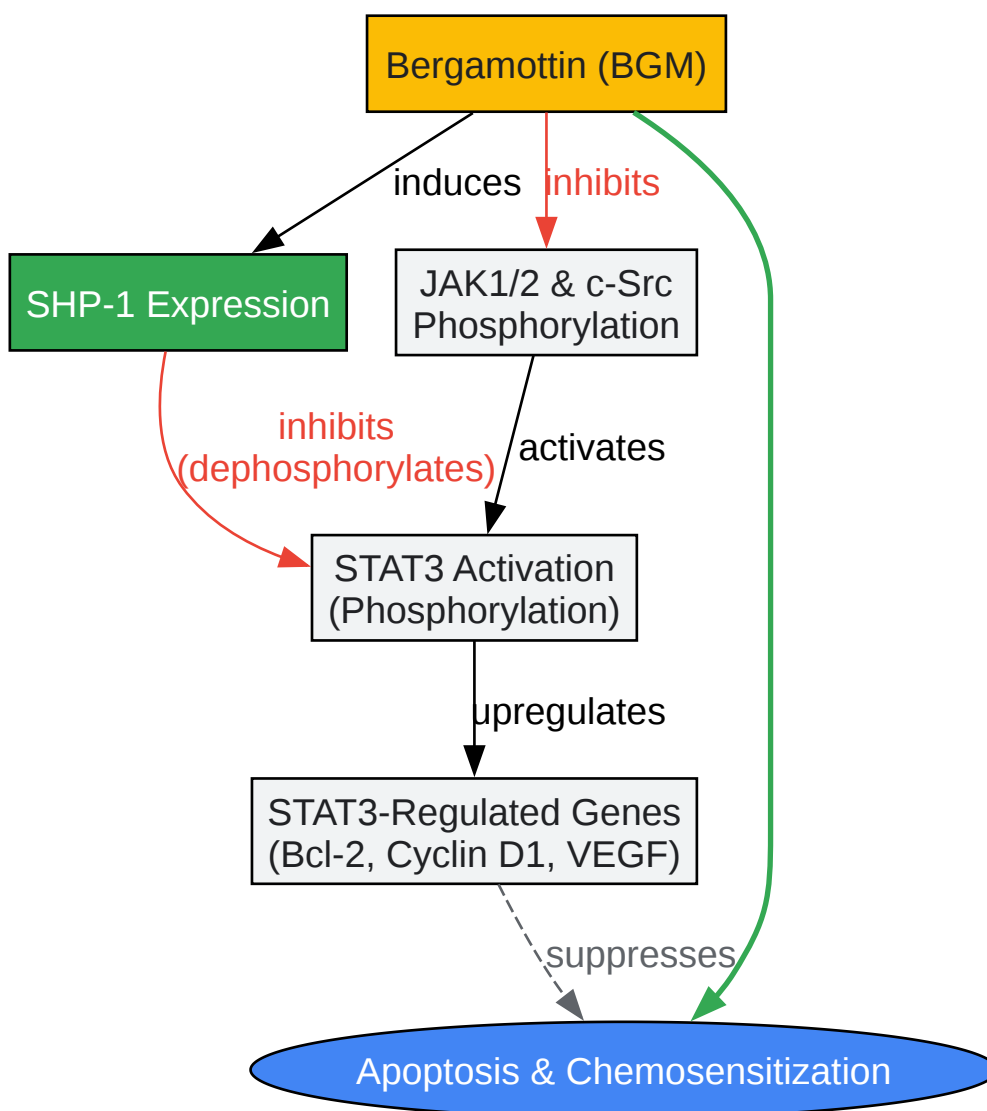


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Caption: Mechanism-based inactivation of CYP3A4 by **bergamottin**.

Inhibition of STAT3 Signaling Pathway

Beyond P450 inhibition, **bergamottin** has been shown to abrogate the persistent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in various cancer cells.[20] This inhibition is mediated by suppressing the phosphorylation of Janus-activated kinase (JAK) 1/2 and c-Src. **Bergamottin** induces the expression of the tyrosine phosphatase SHP-1, which plays a critical role in dephosphorylating and deactivating STAT3. [20] Downregulation of the STAT3 pathway leads to decreased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, survivin) and cell cycle regulators (e.g., cyclin D1), ultimately inducing apoptosis and chemosensitization in tumor cells.[20]



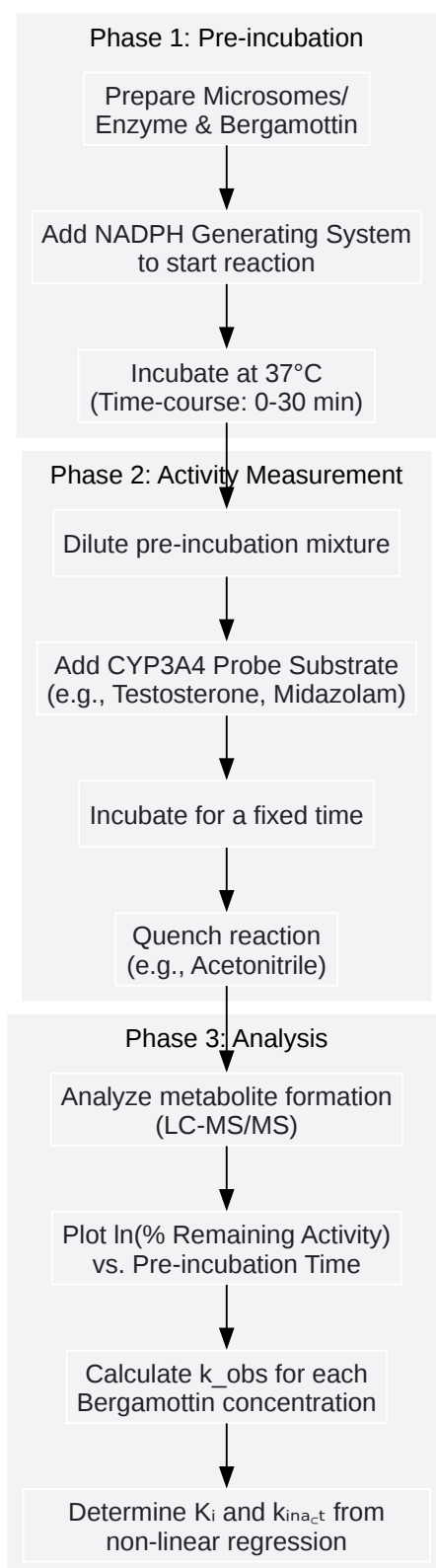
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Caption: Inhibition of the STAT3 signaling pathway by **bergamottin**.

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay (Mechanism-Based)

This protocol outlines a typical experiment to determine the mechanism-based inhibition parameters (K_i and k_{inact}) of **bergamottin** on human liver microsomes or recombinant CYP3A4.



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Caption: Experimental workflow for a mechanism-based CYP3A4 inhibition assay.

Detailed Methodology

Objective: To determine the time- and concentration-dependent inactivation of CYP3A4 by **bergamottin**.

Materials:

- Human Liver Microsomes (HLM) or recombinant human CYP3A4 co-expressed with reductase and cytochrome b5.
- **Bergamottin** (dissolved in a suitable solvent like DMSO or acetonitrile).
- NADPH generating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
- Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
- CYP3A4 probe substrate (e.g., testosterone or midazolam).
- Metabolite standard (e.g., 6 β -hydroxytestosterone or 1'-hydroxymidazolam).
- Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
- Incubator/water bath set to 37°C.
- LC-MS/MS system for analysis.

Protocol:

- Pre-incubation Phase:
 - A master mix containing HLM (e.g., 0.5-1.0 mg/mL protein) in potassium phosphate buffer is prepared.
 - Aliquots of the master mix are added to microcentrifuge tubes.
 - Varying concentrations of **bergamottin** (e.g., 0-25 μ M) are added to the tubes. A vehicle control (solvent only) is included.

- The mixtures are pre-warmed at 37°C for 5 minutes.
- The inactivation reaction is initiated by adding a pre-warmed NADPH generating system.
- At designated time points (e.g., 0, 5, 10, 20, 30 minutes), aliquots are removed from each **bergamottin** concentration tube.
- Activity Measurement Phase:
 - The aliquots removed from the pre-incubation are immediately diluted (e.g., 10 to 20-fold) into a new set of tubes containing the CYP3A4 probe substrate at a saturating concentration (e.g., 200 µM testosterone or 5 µM midazolam) and the NADPH generating system. This dilution effectively stops further inactivation by the original **bergamottin** concentration.
 - This secondary incubation is allowed to proceed for a short, fixed period (e.g., 10-15 minutes) at 37°C.
 - The reaction is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.
- Sample Analysis:
 - Samples are centrifuged to precipitate protein.
 - The supernatant is transferred for analysis by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
- Data Analysis:
 - The rate of metabolite formation is used to calculate the remaining CYP3A4 activity at each pre-incubation time point for each **bergamottin** concentration.
 - For each **bergamottin** concentration, the natural logarithm of the percent remaining activity is plotted against the pre-incubation time. The negative slope of this line gives the observed inactivation rate constant (k_{obs}).

- The values of K_i (inactivation constant) and k_{inact} (maximal rate of inactivation) are determined by fitting the k_{obs} values versus the inhibitor (**bergamottin**) concentrations to the Michaelis-Menten equation for inactivation: $k_{obs} = k_{inact} * [I] / (K_i + [I])$ where $[I]$ is the concentration of **bergamottin**.

Conclusion

Bergamottin is a pharmacologically significant furanocoumarin whose properties extend beyond its contribution to the flavor of citrus fruits. Its potent, mechanism-based inhibition of CYP3A4 and other drug-metabolizing enzymes makes it a critical molecule for consideration in drug development and clinical pharmacology to avoid adverse drug interactions. Furthermore, emerging research into its effects on signaling pathways like STAT3 highlights its potential as a lead compound for developing novel therapeutics, particularly in oncology.[20] A thorough understanding of its chemical properties, pharmacokinetic profile, and complex biological interactions is essential for professionals in the pharmaceutical sciences.

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References

- 1. Bergamottin | 7380-40-7 | Benchchem [benchchem.com]
- 2. Bergamottin - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Utilization of Bergamottin, Derived from Grapefruits, in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. bergamottin, 7380-40-7 [thegoodscentcompany.com]
- 6. Bergamottin [chemeurope.com]
- 7. Bergamottin [bionity.com]
- 8. pubs.acs.org [pubs.acs.org]

- 9. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bergamottin | C₂₁H₂₂O₄ | CID 5471349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. SID 135075729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GSRS [precision.fda.gov]
- 14. bergamottin - Wikidata [wikidata.org]
- 15. veeprho.com [veeprho.com]
- 16. mdpi.com [mdpi.com]
- 17. Inactivation of cytochrome P450 3A4 by bergamottin, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. keio.elsevierpure.com [keio.elsevierpure.com]
- 19. Mechanistic study of bergamottin-induced inactivation of CYP2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bergamottin, a natural furanocoumarin obtained from grapefruit juice induces chemosensitization and apoptosis through the inhibition of STAT3 signaling pathway in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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